molecular formula C26H25N3O3S B2353796 3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1031989-73-7

3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2353796
CAS No.: 1031989-73-7
M. Wt: 459.56
InChI Key: HUCXZZXTZIVICX-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-4(3H)-one core substituted at position 3 with an isopentyl (3-methylbutyl) group and at position 2 with a thioether-linked (5-methyl-2-phenyloxazol-4-yl)methyl moiety. The benzofuropyrimidinone scaffold is structurally similar to kinase inhibitors like XL413 (a Cdc7 inhibitor) and shares features with bioactive heterocycles reported in anticancer and antimicrobial research . The compound’s molecular weight is estimated at ~460.07 g/mol, larger than XL413 (325.91 g/mol), which may influence pharmacokinetics .

Properties

IUPAC Name

3-(3-methylbutyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-16(2)13-14-29-25(30)23-22(19-11-7-8-12-21(19)32-23)28-26(29)33-15-20-17(3)31-24(27-20)18-9-5-4-6-10-18/h4-12,16H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXZZXTZIVICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C26H25N3O3SC_{26}H_{25}N_{3}O_{3}S with a molecular weight of 459.6 g/mol. Its structure includes a benzofuro-pyrimidinone core, which is known for various biological activities.

PropertyValue
Molecular FormulaC26H25N3O3S
Molecular Weight459.6 g/mol
CAS Number1031989-73-7

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in relation to various biological pathways. Notably, compounds containing oxazole moieties have been documented to inhibit enzymes involved in inflammatory pathways and cancer progression. This suggests that this compound might similarly modulate enzyme activity, particularly in the context of the Wnt signaling pathway, which is crucial in cancer biology .

Neuroprotective Effects

Preliminary data suggest that related compounds may exhibit neuroprotective effects by modulating oxidative stress pathways and promoting neuronal survival. Such activities are critical in the context of neurodegenerative diseases, where oxidative damage plays a significant role.

Case Studies and Research Findings

  • In Vitro Studies : Research involving structurally related compounds has demonstrated their ability to inhibit tumor growth in various cancer cell lines. For instance, studies showed that certain benzofuro-pyrimidinones induced apoptosis in breast cancer cells via caspase activation .
  • Pharmacokinetics : Understanding the pharmacokinetic profile of similar compounds indicates that they possess favorable absorption and distribution characteristics, which could be extrapolated to predict the behavior of this compound in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

A. Benzofuropyrimidinones vs. Thienopyrimidinones

  • XL413 (benzofuropyrimidinone core): Exhibits kinase inhibition (Cdc7) with a pyrrolidine substituent at position 2. The user’s compound replaces pyrrolidine with a thioether-oxazolyl group, which may alter selectivity due to steric and electronic differences .
  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (): These compounds, with a sulfur-containing thieno core, show anti-proliferative activity. The benzofuropyrimidinone core in the user’s compound may offer improved π-stacking interactions due to aromaticity .
Substituent Analysis

B. Position 3 Modifications

  • 3-Phenyl derivative (): The phenyl group at position 3 in 3-phenyl-2-(prop-2-ynyloxy)benzofuropyrimidinone contributes to planarity (RMSD 0.045 Å).
  • 3-(Tetrahydrofuran-2-yl)methyl derivative (): Polar tetrahydrofuran groups improve solubility but may reduce cell permeability compared to the isopentyl chain .

C. Position 2 Modifications

  • 2-(Propargyloxy) derivative (): The propargyloxy group participates in hydrogen bonding. The thioether in the user’s compound may form weaker hydrogen bonds but stronger van der Waals interactions .
  • 2-Mercapto-oxadiazole derivatives (): These substituents enhance electronic interactions with target proteins.

Key Data Table: Structural and Functional Comparison

Compound Core Scaffold Position 3 Substituent Position 2 Substituent Molecular Weight (g/mol) Notable Activity
User’s Compound Benzofuropyrimidinone Isopentyl (5-Methyl-2-phenyloxazol-4-yl)methylthio ~460.07 Hypothesized kinase inhibition
XL413 Benzofuropyrimidinone (S)-Pyrrolidin-2-yl 8-Chloro 325.91 Cdc7 inhibition (IC50: <100 nM)
3-Phenyl-2-(prop-2-ynyloxy) derivative Benzofuropyrimidinone Phenyl Propargyloxy 334.33 Crystallographically planar
Thieno[2,3-d]pyrimidinone derivative Thienopyrimidinone Cyclohexylmethyl Mercapto-oxadiazole ~450–500 Anti-proliferative (GI50: ~1–10 µM)

Research Findings and Implications

  • Synthetic Feasibility : The user’s compound can be synthesized via nucleophilic substitution at position 2 (using a thiol derivative) and alkylation at position 3, similar to methods in and .
  • Biological Potential: The benzofuropyrimidinone core is associated with kinase inhibition, but the isopentyl-thioether combination may shift selectivity compared to XL413 or propargyloxy derivatives.
  • Metabolic Stability : The thioether group may undergo oxidation to sulfoxide/sulfone metabolites, necessitating stability assays .

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